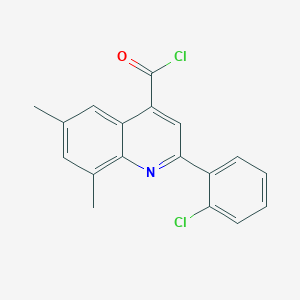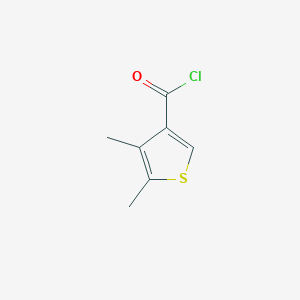
4,5-Dimethylthiophene-3-carbonyl chloride
Overview
Description
4,5-Dimethylthiophene-3-carbonyl chloride is a chemical compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two methyl groups at the 4 and 5 positions and a carbonyl chloride group at the 3 position. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethylthiophene-3-carbonyl chloride typically involves the chlorination of 4,5-dimethylthiophene-3-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale chlorination processes similar to those used in laboratory settings. The use of automated reactors and controlled environments would ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylthiophene-3-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
Amides and Esters: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Resulting from oxidation of the thiophene ring.
Alcohols and Aldehydes: Produced via reduction of the carbonyl chloride group.
Scientific Research Applications
4,5-Dimethylthiophene-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly in the development of new materials and pharmaceuticals.
Biology: Employed in the modification of biomolecules for proteomics research, aiding in the study of protein structures and functions.
Medicine: Investigated for potential therapeutic applications, including the development of new drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of 4,5-Dimethylthiophene-3-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives. The thiophene ring can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carbonyl chloride: Lacks the methyl groups at the 4 and 5 positions, resulting in different reactivity and properties.
4-Methylthiophene-3-carbonyl chloride: Contains only one methyl group, leading to variations in steric and electronic effects.
5-Methylthiophene-3-carbonyl chloride: Similar to 4-Methylthiophene-3-carbonyl chloride but with the methyl group at a different position.
Uniqueness
4,5-Dimethylthiophene-3-carbonyl chloride is unique due to the presence of two methyl groups at the 4 and 5 positions. These methyl groups can influence the compound’s reactivity, stability, and interactions with other molecules. The specific arrangement of these groups can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from other thiophene derivatives.
Properties
IUPAC Name |
4,5-dimethylthiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-4-5(2)10-3-6(4)7(8)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABKQMLNHKKSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




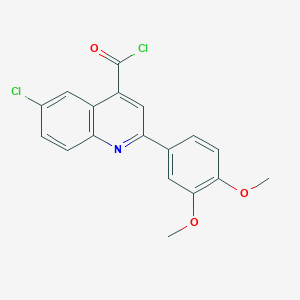

![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1420622.png)
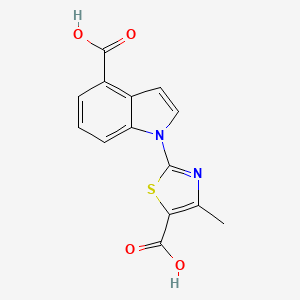

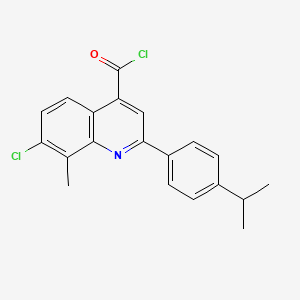
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)
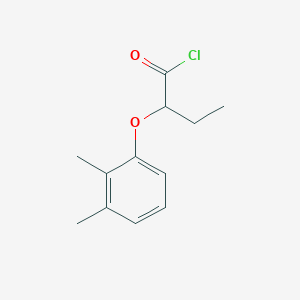

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420633.png)

